Fmoc-His(Trt)-Gly-OH
Description
Historical Context of Fmoc Solid-Phase Peptide Synthesis (SPPS)
The concept of stepwise peptide assembly was developed nearly a century ago, but it was the pioneering work of R.B. Merrifield in 1963 that revolutionized the field with the introduction of Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.com This technique involves anchoring the first amino acid to an insoluble solid support (resin) and then sequentially adding subsequent amino acids. openaccessjournals.compeptide.com This approach simplified the purification process, as excess reagents and byproducts could be washed away after each step.
Initially, SPPS predominantly utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. acs.org However, this method required the use of harsh acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin. altabioscience.com In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is labile to mild basic conditions. nih.govaltabioscience.com The adoption of Fmoc for SPPS in the late 1970s, developed by Meienhofer and coworkers in 1978, offered a milder and more orthogonal alternative. peptide.comaltabioscience.com This "Fmoc/tBu" strategy, where side-chain protecting groups are typically tert-butyl (tBu) based and removed by mild acid, quickly gained popularity. iris-biotech.de By the mid-1990s, Fmoc chemistry had become the dominant methodology in peptide synthesis core facilities, a testament to its advantages in synthesizing a wide range of peptides, including those with sensitive modifications. nih.gov
Significance of Protected Amino Acid Building Blocks in Contemporary Peptide Synthesis
The success of modern peptide synthesis, particularly Fmoc-SPPS, is heavily reliant on the availability of high-quality protected amino acid building blocks. nih.gov These molecules are amino acids where the alpha-amino group and any reactive side-chain functionalities are masked with temporary protecting groups. iris-biotech.dealtabioscience.com This protection is crucial to ensure that peptide bonds form selectively between the desired amino and carboxyl groups, preventing self-polymerization and side-chain branching. altabioscience.com
The choice of protecting groups is governed by the principle of orthogonality, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.dealtabioscience.com In Fmoc-SPPS, the Nα-Fmoc group is removed at each step with a mild base (like piperidine), while the side-chain protecting groups and the resin linker remain intact. iris-biotech.dewikipedia.org These permanent protecting groups are then cleaved at the end of the synthesis using an acidic cocktail, typically containing trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com The use of pre-formed, protected amino acid synthons, including dipeptides like Fmoc-His(Trt)-Gly-OH, streamlines the synthesis process, improves efficiency, and helps to circumvent common side reactions and the formation of impurities. google.comnih.gov
Structural and Functional Considerations of this compound as a Dipeptide Synthon
This compound is a dipeptide synthon that combines Nα-Fmoc-protected histidine with a C-terminal glycine (B1666218) residue. The histidine side chain is also protected with a trityl (Trt) group. biosynth.com This specific combination of protecting groups and amino acids makes it a valuable tool for incorporating the His-Gly motif into peptide sequences. The use of dipeptide building blocks can be advantageous in SPPS, as it can help to overcome difficulties associated with the coupling of individual amino acids, such as aggregation or slow reaction kinetics. For instance, dipeptides have been used in the synthesis of complex therapeutic peptides like Liraglutide to improve purity and yield. google.com
| Component | Function |
| Fmoc-His(Trt)- | Protected Histidine residue |
| -Gly-OH | Glycine residue with a free carboxyl group |
| Fmoc | Nα-protecting group |
| Trt | Histidine side-chain protecting group |
Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Nα-Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile urethane (B1682113) protecting group that is central to one of the most common strategies in SPPS. nih.govwikipedia.org Introduced by Carpino and Han, it offers a milder alternative to the acid-labile Boc group. nih.gov
Key features of the Fmoc group include:
Base Lability: The Fmoc group is selectively removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgontosight.ai This deprotection is orthogonal to the acid-labile side-chain protecting groups commonly used in this strategy. altabioscience.com
Stability: It is stable under the acidic and coupling conditions used throughout the synthesis, preventing premature deprotection. total-synthesis.com
Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. wikipedia.org This allows for real-time, spectrophotometric monitoring of the deprotection step, ensuring the reaction goes to completion before the next amino acid is added. ontosight.ai
Prevention of Racemization: Like other urethane-type protecting groups, the Fmoc group helps to suppress racemization during the activation and coupling steps of the amino acid. nih.gov
The widespread adoption of Fmoc chemistry has been driven by these advantages, including the milder reaction conditions, which are particularly beneficial for synthesizing peptides with post-translational modifications that may be sensitive to harsh acids. altabioscience.comnih.gov
Functionality of the Trityl (Trt) Side-Chain Protecting Group on Histidine
The side chain of histidine contains an imidazole (B134444) ring, which is nucleophilic and can cause undesirable side reactions during peptide synthesis. peptide.com Histidine is also particularly susceptible to racemization (the conversion of the L-amino acid to a mixture of L- and D-isomers) during the activation step of coupling. amazonaws.com Protecting the imidazole ring is therefore essential for a successful synthesis.
The trityl (Trt) group is a bulky, acid-labile protecting group commonly used for the side chain of histidine in Fmoc-SPPS. iris-biotech.depeptide.com
Key functions of the Trt group on histidine include:
Preventing Side Reactions: The Trt group is attached to the τ-nitrogen of the imidazole ring, sterically hindering it and preventing side reactions such as N-acylation. amazonaws.comchempep.com
Reducing Racemization: While it offers only minor help in suppressing racemization compared to other protecting groups, it is still widely used for this purpose. amazonaws.comchempep.com The bulky nature of the Trt group helps to shield the imidazole side chain. amazonaws.com
Fmoc-His(Trt)-OH is the most commonly utilized derivative for incorporating histidine in Fmoc-based peptide synthesis. peptide.comnih.gov
Importance of Glycine Residue in Peptide Sequence Design
Glycine is the simplest amino acid, with only a hydrogen atom as its side chain. This unique structure imparts significant properties to a peptide chain.
Key roles of glycine in peptide design include:
Flexibility: The small side chain of glycine provides a high degree of conformational flexibility to the peptide backbone. nih.gov This allows it to access dihedral angles that are sterically hindered for other amino acids, making it a common residue in turn structures, such as β-turns, which are crucial for the folding of proteins. nih.gov
Reduced Steric Hindrance: In the context of a dipeptide synthon like this compound, the presence of glycine can facilitate the coupling reaction to the growing peptide chain by minimizing steric clash.
Breaking Secondary Structures: The flexibility of glycine can be used strategically to disrupt undesirable secondary structures, like β-sheet formation, which can cause aggregation and lead to incomplete solvation during synthesis. thermofisher.combiocat.com Inserting a glycine residue can help maintain the solubility of the growing peptide chain. biocat.com
Prevalence in Nature: Glycine is a frequently occurring amino acid in natural antimicrobial peptides, where it is thought to contribute to both flexibility and selectivity. mdpi.com
The inclusion of glycine in the this compound dipeptide synthon thus offers both synthetic and structural advantages for the peptide chemist.
Structure
2D Structure
Properties
Molecular Formula |
C42H36N4O5 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C42H36N4O5/c47-39(48)25-43-40(49)38(45-41(50)51-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)24-32-26-46(28-44-32)42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,49)(H,45,50)(H,47,48) |
InChI Key |
XIYBDFKFNGHUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Synthesis Methodologies for Fmoc His Trt Gly Oh and Its Incorporation into Peptide Chains
General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) Applicable to Fmoc-His(Trt)-Gly-OH
Fmoc SPPS is a cornerstone of modern peptide synthesis, enabling the controlled, stepwise assembly of amino acids into a desired sequence while the growing peptide chain is anchored to an insoluble solid support. jpt.combachem.comnih.gov This method is particularly well-suited for the synthesis of peptides containing this compound due to its use of a base-labile Nα-protecting group (Fmoc), which is orthogonal to the acid-labile side-chain protecting groups and the resin linker. total-synthesis.com
The core cycle of Fmoc SPPS involves two main steps:
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. fiveable.megenscript.com
Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. bachem.com
These steps are interspersed with thorough washing of the solid support to remove excess reagents and byproducts, a key advantage of SPPS that simplifies purification. bachem.comproteogenix.science
For Peptide Acids: Wang resin and 2-chlorotrityl chloride (2-CTC) resin are commonly employed. chempep.comsigmaaldrich.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for sequences prone to DKP formation. proteogenix.sciencesigmaaldrich.com Its steric bulk hinders the intramolecular cyclization that leads to DKP. sigmaaldrich.com Furthermore, the linkage to 2-CTC resin is very acid-sensitive, allowing the peptide to be cleaved under mild acidic conditions, which keeps the side-chain protecting groups intact if desired. chempep.com This makes it ideal for the synthesis of protected peptide fragments. oup.com
For Peptide Amides: Rink Amide and Sieber Amide resins are the linkers of choice. proteogenix.sciencebiosynth.com These resins are designed to yield a C-terminal amide upon cleavage with strong acid, typically trifluoroacetic acid (TFA). chempep.com
A summary of commonly used resins for C-terminal glycine (B1666218) sequences is presented below:
| Resin Type | C-Terminal Functionality | Key Characteristics |
|---|---|---|
| Wang Resin | Carboxylic Acid | Widely used, but can be prone to diketopiperazine formation with C-terminal glycine. sigmaaldrich.comsigmaaldrich.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Minimizes diketopiperazine formation; allows for mild cleavage to yield protected fragments. sigmaaldrich.comoup.com |
| Rink Amide Resin | Amide | Standard choice for the synthesis of peptide amides. proteogenix.scienceresearchgate.net |
| Sieber Amide Resin | Amide | Offers very mild cleavage conditions, suitable for sensitive peptides. chempep.comsigmaaldrich.com |
The formation of the peptide bond is a critical step that requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com The choice of coupling reagent and reaction conditions can significantly impact the efficiency of the reaction and help to suppress side reactions like racemization. bachem.comcreative-peptides.com
For the incorporation of Fmoc-His(Trt)-OH, which is known to be prone to racemization, the selection of the coupling reagent is particularly important. bachem.com
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to minimize racemization. bachem.com
Aminium/Uronium and Phosphonium (B103445) Salts: Reagents like HBTU, HATU, HCTU, PyBOP, and PyAOP are highly efficient and widely used in modern peptide synthesis. bachem.comcreative-peptides.com These reagents often lead to faster and more complete coupling reactions. rsc.org
For the racemization-prone Fmoc-His(Trt)-OH, the phosphonium reagent DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is recommended as it has shown remarkable resistance to racemization during the coupling of this specific amino acid derivative. bachem.com
Optimization of coupling conditions may also involve:
Solvent Choice: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents. For difficult sequences, the addition of co-solvents like dichloromethane (B109758) (DCM) or the use of "magic mixtures" can help to disrupt peptide aggregation and improve coupling efficiency. creative-peptides.com
Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is typically added to the coupling reaction to neutralize the proton released during peptide bond formation. For histidine residues, the use of a weaker base like collidine can be advantageous to further reduce the risk of racemization. bachem.com
Double Coupling: In cases of difficult couplings, a second coupling step can be performed to ensure the reaction goes to completion. This is particularly useful for sterically hindered amino acids or sequences prone to aggregation. rsc.orgbiotage.com
The following table summarizes some recommended coupling reagents for peptide synthesis, with special consideration for Fmoc-His(Trt)-OH.
| Coupling Reagent | Class | Notes |
|---|---|---|
| DIC/Oxyma Pure | Carbodiimide (B86325)/Additive | A common and effective combination that minimizes side reactions. bachem.com |
| HBTU/HATU/HCTU | Aminium/Uronium Salts | Highly efficient and fast-acting reagents suitable for most coupling steps. creative-peptides.comuci.edu |
| PyBOP/PyAOP | Phosphonium Salts | Powerful coupling reagents, with PyAOP being unable to cause guanidinylation side reactions. bachem.com |
| DEPBT | Phosphonium Salt | Highly recommended for coupling Fmoc-His(Trt)-OH due to its resistance to racemization. bachem.com |
The removal of the Fmoc group is a crucial step that must be efficient and complete to ensure the homogeneity of the final peptide. fiveable.menih.gov Incomplete deprotection leads to deletion sequences, where an amino acid is missing from the final peptide. nih.gov
The Fmoc group is removed under basic conditions, typically using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. genscript.comnih.gov The mechanism proceeds via a β-elimination pathway:
A base (piperidine) abstracts the acidic proton on the fluorenyl ring system. fiveable.meluxembourg-bio.com
This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine of the peptide, which is protonated by the conjugate acid of the base. nih.govluxembourg-bio.com
The liberated DBF is a reactive species that can form adducts with the piperidine, driving the reaction to completion. nih.gov
While piperidine is the standard reagent, alternatives such as 4-methylpiperidine (B120128) or piperazine (B1678402) can also be used. nih.gov In some cases, particularly with sequences prone to aspartimide formation, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be beneficial for faster and more efficient deprotection. iris-biotech.depeptide.com However, DBU should be avoided in peptides containing aspartic acid residues as it can catalyze this side reaction. peptide.compeptide.com
The efficiency of Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum. fiveable.me
Strategies for Direct Incorporation of this compound as a Pre-formed Dipeptide Building Block
An alternative to the stepwise addition of glycine and then histidine is the use of the pre-formed dipeptide building block, this compound. google.com This strategy offers several advantages:
Reduced Risk of Diketopiperazine (DKP) Formation: By coupling the dipeptide in a single step, the formation of a resin-bound dipeptide with a free N-terminal amine is bypassed. This is the intermediate that is prone to intramolecular cyclization to form a DKP, especially with a C-terminal glycine. sigmaaldrich.com
Increased Efficiency: Incorporating two amino acid residues in a single coupling step can save time and reduce the number of synthetic cycles required, which can be beneficial for the synthesis of long peptides.
Minimized Racemization: The coupling of the dipeptide avoids the direct activation of the chiral center of the histidine residue when it is the C-terminal amino acid of the growing peptide chain, a step that carries a higher risk of racemization. bachem.com
The coupling of the this compound dipeptide to the resin-bound amine is carried out using the same optimized coupling reagents and conditions as for single amino acids. google.com
Stepwise Amino Acid Addition for Assembly of this compound Sequences
The conventional approach to synthesizing the His(Trt)-Gly sequence is through the stepwise addition of the individual amino acids. creative-peptides.com This involves the following steps:
Loading of the first amino acid: Fmoc-Gly-OH is coupled to the chosen resin. As mentioned, if using a Wang-type resin, this step is particularly susceptible to DKP formation in the subsequent cycle. sigmaaldrich.com Using a 2-CTC resin is a common strategy to mitigate this risk. oup.com
Fmoc deprotection of Glycine: The Fmoc group is removed from the resin-bound glycine using a piperidine/DMF solution. uci.edu
Coupling of Histidine: Fmoc-His(Trt)-OH is then coupled to the N-terminal amine of the glycine residue. rsc.org It is at this stage that careful selection of coupling reagents (e.g., DEPBT) and conditions is crucial to prevent racemization of the histidine residue. bachem.com
While this method is straightforward, it requires careful monitoring and optimization at each step to avoid the potential side reactions associated with both C-terminal glycine (DKP formation) and histidine (racemization). bachem.comsigmaaldrich.com
Downstream Processing and Purification Techniques for Peptides Synthesized Using this compound
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the permanent side-chain protecting groups (such as the Trt group on histidine) must be removed. sigmaaldrich.com This is typically achieved in a single step by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com
This cleavage cocktail usually contains a mixture of "scavengers" to trap the reactive cationic species that are generated from the protecting groups and the resin linker during the cleavage process. sigmaaldrich.com These scavengers prevent the modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com The Trt group on histidine is readily removed under these acidic conditions. peptide.comthermofisher.com
After cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected by filtration or centrifugation, and washed to remove residual scavengers. thermofisher.com
The final step is the purification of the crude peptide, which is most commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC). mblintl.com This technique separates the target peptide from impurities, such as deletion sequences or peptides with remaining protecting groups, based on differences in hydrophobicity. mblintl.com The purity of the final peptide is then confirmed by analytical HPLC and its identity is verified by mass spectrometry.
Influence of Fmoc-Amino Acid Purity on Final Peptide Quality
The quality of the final synthetic peptide is intrinsically linked to the purity of the building blocks used in its assembly. In Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry, the purity of the Nα-Fmoc-protected amino acids, such as those used to synthesize the dipeptide this compound, is a critical determinant of the success and efficiency of the synthesis. sigmaaldrich.comaltabioscience.com Even minor impurities in the starting materials can lead to significant, and often difficult to remove, impurities in the final crude peptide product, affecting yield, ease of purification, and the reproducibility of the synthesis. sigmaaldrich.comajpamc.com
High-purity Fmoc-amino acids are essential for maximizing the efficiency of each synthetic step, which ultimately results in higher yields and more easily purified peptides. sigmaaldrich.comaltabioscience.com The industrialization and regulation of Fmoc-protected amino acid derivatives have led to a significant improvement in their quality, with most standard building blocks now available in remarkably high RP-HPLC purity of >99%. nih.gov However, several types of process-related impurities can still be present, arising from the synthesis and storage of the Fmoc-amino acids themselves. sigmaaldrich.comcreative-peptides.com
Common Impurities and Their Impact
Impurities present in Fmoc-amino acids are generally predictable and primarily originate from side reactions during the attachment of the Fmoc group. sigmaaldrich.com These contaminants can lead to unwanted modifications in the growing peptide chain, such as deletions, insertions, and truncations. ajpamc.comcreative-peptides.com
Key impurities include:
Free Amino Acids : The presence of unprotected amino acids in the Fmoc-amino acid starting material can lead to the incorporation of multiple copies of that amino acid into the peptide sequence. nih.govcreative-peptides.com Furthermore, the free amine can compromise the long-term storage stability of the Fmoc-amino acid by promoting the autocatalytic cleavage of the Fmoc group. sigmaaldrich.comresearchgate.net
Fmoc-Dipeptides : During the synthesis of an Fmoc-amino acid using 9-fluorenylmethyl chloroformate, unwanted carboxyl activation can generate Fmoc-dipeptide impurities (Fmoc-Xaa-Xaa-OH). nih.govcreative-peptides.com If present, these dipeptides will be incorporated directly into the growing peptide chain, resulting in an insertion of an extra amino acid residue. nih.govcreative-peptides.com
β-Alanine Adducts : When Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide) is used to introduce the Fmoc group, a Lossen-type rearrangement can occur. nih.gov This side reaction leads to the formation of β-alanyl impurities, such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH. nih.govresearchgate.net The presence of these impurities can cause the unwanted insertion of a β-alanine residue into the peptide sequence. sigmaaldrich.comresearchgate.net
Acetic Acid : Trace amounts of acetic acid can be a particularly detrimental impurity, as it is highly reactive and can cause N-terminal acetylation, effectively terminating the peptide chain elongation. sigmaaldrich.comnih.gov Because of its low molecular weight, even a small contamination by mass (e.g., 0.1%) can represent a significant molar percentage, leading to substantial levels of truncated peptide sequences. sigmaaldrich.comresearchgate.net For high-quality SPPS, acetic acid levels should be below 0.02%. nih.govresearchgate.net
The following table summarizes the impact of common impurities on peptide synthesis.
| Impurity Type | Source of Impurity | Consequence in Peptide Synthesis |
|---|---|---|
| Free Amino Acid | Incomplete Fmoc protection reaction; Fmoc cleavage during storage. sigmaaldrich.comcreative-peptides.com | Double or multiple insertions of the target amino acid. sigmaaldrich.comnih.gov |
| Fmoc-Dipeptide (Fmoc-Xaa-Xaa-OH) | Unwanted carboxyl activation when using 9-fluorenylmethyl chloroformate. nih.govcreative-peptides.com | Insertion of an additional amino acid residue into the peptide chain. nih.gov |
| β-Alanine Adducts (e.g., Fmoc-β-Ala-OH) | Lossen-type rearrangement when using Fmoc-OSu. nih.gov | Insertion of an unwanted β-alanine residue. sigmaaldrich.com |
| Acetic Acid | Contamination in the Fmoc-amino acid preparation. sigmaaldrich.comnih.gov | N-terminal acetylation, leading to truncated peptide sequences (capping). sigmaaldrich.comresearchgate.net |
The direct correlation between the purity of Fmoc-amino acids and the final peptide quality has been demonstrated in various studies. Research has shown that purifying commercial Fmoc-amino acids before their use in SPPS can significantly enhance the purity of the resulting crude peptide. In one study focused on the synthesis of Glucagon, a 29-amino acid peptide, the initial impurity level in the combined Fmoc-amino acid raw materials was approximately 26%. ajpamc.com After purification of each building block, this impurity level was reduced to about 10%. ajpamc.com This improvement in starting material quality led to a substantial increase in the purity of the synthesized Glucagon, from 53.49% to 68.08%, representing a greater than 15% increase in the final product's purity. ajpamc.com
The table below outlines typical enhanced purity specifications for standard Fmoc-amino acids intended for SPPS.
| Specification | Limit | Rationale |
|---|---|---|
| HPLC Purity | ≥ 99% | Ensures the primary component is the desired Fmoc-amino acid. sigmaaldrich.com |
| Enantiomeric Purity | ≥ 99.8% | Minimizes the presence of D-isomers, which can affect biological activity. sigmaaldrich.com |
| Free Amine Content | ≤ 0.2% | Prevents double insertion by-products and improves storage stability. sigmaaldrich.comresearchgate.net |
| Acetate (B1210297) Content | ≤ 0.02% | Minimizes the formation of truncated sequences due to capping. sigmaaldrich.comresearchgate.net |
For histidine specifically, the use of Fmoc-His(Trt)-OH is common and provides protection against racemization during the coupling reaction. medchemexpress.compeptide.com However, even with side-chain protection, the chiral integrity of histidine can be compromised, especially with long pre-activation times or at elevated temperatures. nih.govamazonaws.com The purity of the Fmoc-His(Trt)-OH building block itself remains a foundational requirement to prevent the introduction of other sequence-related impurities unrelated to racemization.
Mechanistic Investigations in Peptide Bond Formation and Side Reactions Involving Fmoc His Trt Gly Oh
Elucidation of Reaction Mechanisms for Fmoc Deprotection in SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids in Solid-Phase Peptide Synthesis (SPPS). wikipedia.org Its removal is a critical step that allows for the sequential addition of amino acids to the growing peptide chain.
The deprotection mechanism proceeds via a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine (B6355638). peptide.comnih.gov The process can be broken down into two main steps:
Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govtotal-synthesis.com This deprotonation is favored because it leads to the formation of a stabilized, aromatic fluorenyl anion. total-synthesis.com
β-Elimination: This is followed by a β-elimination, which results in the cleavage of the C-O bond and the formation of the highly reactive electrophile, dibenzofulvene (DBF), and carbon dioxide. peptide.comnih.gov
To prevent the reactive dibenzofulvene from undergoing deleterious side reactions, such as irreversible attachment to the newly deprotected amine of the peptide, it is trapped by the secondary amine used for deprotection. peptide.com Piperidine, for instance, reacts with DBF to form a stable adduct. wikipedia.orgpeptide.com
The choice of base and solvent significantly impacts the rate and efficiency of Fmoc deprotection. While piperidine is the standard, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can remove the Fmoc group much faster. peptide.com However, DBU is non-nucleophilic and does not scavenge the DBF byproduct, often necessitating the addition of piperidine for this purpose. peptide.com The reaction is also faster in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). nih.govspringernature.com
| Base | Typical Concentration | Key Characteristics |
| Piperidine | 20-30% in DMF | Standard reagent, acts as both base and scavenger. springernature.com |
| DBU | 1-2% (often with piperidine) | Much faster deprotection than piperidine. peptide.com |
| Piperazine (B1678402) | 10% w/v in DMF/ethanol | Used as an alternative to piperidine. nih.gov |
| Pyrrolidine | Varies | More nucleophilic than piperidine, can be used in less polar solvents. acs.org |
Mechanistic Pathways of Amino Acid Coupling and Peptide Bond Formation
Following the deprotection of the N-terminal Fmoc group, the next amino acid, in this case, the dipeptide Fmoc-His(Trt)-Gly-OH, is introduced to form a new peptide bond. This process requires the activation of the C-terminal carboxylic acid of the incoming amino acid derivative. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netbachem.com
The general mechanism involves the following steps:
Formation of an O-acylisourea intermediate: The carbodiimide (B86325) reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. dntb.gov.ualuxembourg-bio.com
Reaction with an additive (e.g., HOBt): This intermediate can then react with HOBt to form an active ester. This step is crucial for suppressing side reactions like N-acylurea formation and reducing racemization. bachem.comuniversite-paris-saclay.fr
Peptide bond formation: The active ester then reacts with the free N-terminal amine of the resin-bound peptide to form the desired peptide bond, regenerating the additive in the process. luxembourg-bio.com
Role of the Trityl Protecting Group in Histidine Side-Chain Protection During Coupling
The imidazole (B134444) side chain of histidine presents a significant challenge in peptide synthesis due to its nucleophilic nature. peptide.compeptide.com If left unprotected, the imidazole nitrogen can participate in undesirable side reactions. The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed to mask the imidazole side chain of histidine during Fmoc-based SPPS. peptide.compeptide.com
The primary role of the Trt group is to prevent the acylation of the imidazole nitrogen by the activated carboxylic acid of the incoming amino acid. peptide.com While this acylation is often reversible, it can reduce the concentration of the activated amino acid available for the desired peptide bond formation, potentially leading to incomplete coupling. peptide.compeptide.com
The Trt group is attached to the τ-nitrogen of the imidazole ring, which is the nitrogen atom further from the alpha-carbon. ug.edu.pl This regioselectivity is important for its effectiveness. The bulky nature of the Trt group also provides steric hindrance, which can help to minimize certain side reactions. peptide.compeptide.com
However, it is crucial to note that the Trt group does not completely prevent racemization of the histidine residue during coupling. peptide.com The unprotected π-nitrogen of the imidazole ring can still act as an intramolecular base catalyst, promoting the loss of stereochemical integrity. ug.edu.plnih.gov
Detailed Mechanistic Analysis of Intramolecular Side Reactions during Histidine Incorporation
The incorporation of histidine residues, even when protected, is prone to intramolecular side reactions that can compromise the purity and biological activity of the final peptide. The most significant of these is racemization at the α-carbon.
Mechanisms of Racemization at the Histidine Alpha-Carbon
Racemization is the process by which an optically active compound is converted into an equal mixture of enantiomers, resulting in a loss of optical activity. In the context of peptide synthesis, this leads to the formation of D-amino acid isomers within the peptide chain. Histidine is particularly susceptible to racemization during the activation and coupling steps. peptide.comnih.gov
The primary mechanism for racemization involves the abstraction of the proton from the α-carbon of the activated amino acid. bachem.com This can occur through two main pathways:
Direct enolization: A base can directly abstract the α-proton, leading to the formation of a planar enolate intermediate which is achiral. Subsequent protonation can occur from either face, leading to both L- and D-isomers. bachem.com
Oxazolone (B7731731) formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Ring-opening by the amine nucleophile can then produce both enantiomers. bachem.comhighfine.com
For histidine, the intramolecular nature of the catalysis by the imidazole ring makes it especially prone to racemization. nih.gov
Influence of Imidazole Nitrogen on Epimerization Pathways
The π-nitrogen of the histidine imidazole ring plays a direct role in catalyzing the epimerization (a specific type of racemization where only one of multiple stereocenters is inverted) of the histidine residue. nih.govcem.com Even with the τ-nitrogen protected by a Trt group, the lone pair of electrons on the π-nitrogen is sufficiently basic to act as an intramolecular catalyst. cem.comnih.gov
The proposed mechanism involves the π-nitrogen abstracting the proton from the α-carbon of the activated histidine derivative. nih.govnih.gov This leads to the formation of an achiral enolate intermediate, which can then be protonated to give either the L- or D-histidine residue in the peptide chain. cem.com This intramolecular catalysis is a key reason why histidine is one of the most racemization-prone amino acids in peptide synthesis. nih.govpeptide.com
Impact of Reaction Conditions on Mechanistic Outcomes
The conditions under which peptide synthesis is performed have a profound impact on the rates of both the desired reactions and the undesirable side reactions. Factors such as temperature, solvent, and the use of catalytic additives can significantly influence the mechanistic outcomes.
| Parameter | Effect on Mechanistic Outcomes |
| Temperature | Higher temperatures generally increase the rates of all reactions, including coupling and side reactions like racemization. For histidine, elevated temperatures can significantly increase the rate of epimerization. |
| Solvent Systems | The polarity of the solvent affects the rates of both Fmoc deprotection and coupling. nih.govspringernature.com Polar aprotic solvents like DMF and NMP are commonly used as they effectively solvate the growing peptide chain and reagents. The choice of solvent can also influence the extent of side reactions. For instance, less polar solvents can reduce the rate of Fmoc deprotection. acs.org |
| Catalytic Additives | Additives like HOBt and Oxyma are crucial for suppressing racemization and preventing the formation of N-acylurea byproducts during carbodiimide-mediated coupling. bachem.compeptide.com The use of certain additives, such as OxymaPure or HOAt, has been shown to be more effective than HOBt in reducing histidine racemization. |
| Pre-activation Time | The duration of the pre-activation of the amino acid before its addition to the resin can influence the extent of racemization. acs.org Longer pre-activation times for Fmoc-His(Trt)-OH can lead to increased racemization. acs.org |
| Base for Deprotection | The choice of base for Fmoc deprotection can impact side reactions. For example, the use of piperidine can lead to aspartimide formation in sequences containing aspartic acid. iris-biotech.de |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-(9-Fluorenylmethoxycarbonyl)-N'-trityl-L-histidyl-glycine |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Trt | Trityl |
| Gly | Glycine (B1666218) |
| His | Histidine |
| SPPS | Solid-Phase Peptide Synthesis |
| DBF | Dibenzofulvene |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DMF | N,N-Dimethylformamide |
| NMP | N-Methylpyrrolidone |
| DCM | Dichloromethane |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| Oxyma | Ethyl cyanohydroxyiminoacetate |
| Asp | Aspartic acid |
| Boc | tert-Butoxycarbonyl |
| Cys | Cysteine |
| Ser | Serine |
| Thr | Threonine |
| Met | Methionine |
| Lys | Lysine |
| Trp | Tryptophan |
| Arg | Arginine |
| Asn | Asparagine |
| Gln | Glutamine |
| Pro | Proline |
| Ala | Alanine (B10760859) |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |
| EDT | 1,2-Ethanedithiol (B43112) |
| TFA | Trifluoroacetic acid |
| TFE | Trifluoroethanol |
| AcOH | Acetic acid |
| Mmt | 4-Methoxytrityl |
| Mtt | 4-Methyltrityl |
| Dnp | 2,4-Dinitrophenyl |
| Tos | Tosyl |
| Bom | Benzyloxymethyl |
| Bum | t-Butoxymethyl |
| MBom | 4-Methoxybenzyloxymethyl |
| Acm | Acetamidomethyl |
| Dpm | Diphenylmethane |
| Ddm | 4,4'-Dimethoxydiphenylmethane |
| THP | Tetrahydropyranyl |
| Bzl | Benzyl |
| tBu | tert-Butyl |
| Z/Cbz | Benzyloxycarbonyl |
| Dts | 2,3-Dithiasuccinoyl |
| PAM | Phenylacetamidomethyl |
| TFMSA | Trifluoromethanesulfonic acid |
| Hmb | 2-Hydroxy-4-methoxybenzyl |
| Dmb | 2,4-Dimethoxybenzyl |
| Mts | 2-Mesitylenesulfonyl |
| CSY | Cyanosulfurylide |
| TBAF | tert-Butylammonium fluoride (B91410) |
| TCEP | Tris(2-carboxyethyl)phosphine |
| DTT | Dithiothreitol |
| TIS | Triisopropylsilane (B1312306) |
| NMM | N-Methylmorpholine |
| DIEA | N,N-Diisopropylethylamine |
| TMP | 2,4,6-Collidine |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| TSTU | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| TBEC | tert-Butyl ethyl carbodiimide |
| DIU | Diisopropylurea |
Challenges and Optimization Strategies in Syntheses Involving Fmoc His Trt Gly Oh
Mitigation of Racemization Issues in Histidine-Containing Sequences
Racemization of histidine during peptide synthesis is a well-documented issue that can compromise the biological activity of the final peptide. cem.com The trityl (Trt) protecting group on the imidazole (B134444) side chain of Fmoc-His(Trt)-OH offers some steric hindrance but does not completely prevent the lone pair of electrons on the Nπ nitrogen from catalyzing epimerization. amazonaws.com The extent of racemization is influenced by several factors, including the coupling reagents, reaction temperature, and pre-activation time. nih.govacs.orgnih.gov
To address the limitations of the Trt group, researchers have explored various alternative protecting groups for the histidine side chain. These alternatives aim to reduce racemization by electronically deactivating or sterically hindering the Nπ nitrogen of the imidazole ring.
The 4-methoxybenzyloxymethyl (MBom) group, when attached to the Nπ-position of the imidazole ring, has shown considerable promise in suppressing racemization. researchgate.netpeptide.com Studies have demonstrated that Fmoc-His(MBom)-OH significantly reduces epimerization compared to Fmoc-His(Trt)-OH, even with extended pre-activation times. nih.gov For instance, with a 5-minute pre-activation, Fmoc-His(MBom)-OH resulted in only 0.3% epimerization, whereas Fmoc-His(Trt)-OH led to 7.8% racemization under similar conditions. nih.gov However, a drawback of the MBom group is the potential for side reactions caused by the release of formaldehyde (B43269) and the methoxybenzyl cation during cleavage, which may necessitate the use of specific scavengers. researchgate.net
The tert-butoxycarbonyl (Boc) group is another effective protecting group for the histidine side chain. Fmoc-His(Boc)-OH has demonstrated superior resistance to racemization, particularly at elevated temperatures. amazonaws.com In one study, coupling at 90°C resulted in only 0.81% epimerization with Fmoc-His(Boc)-OH, compared to over 16% with Fmoc-His(Trt)-OH. amazonaws.com This derivative also exhibits better solubility in greener solvent systems compared to its Trt-protected counterpart.
The 4-methyltrityl (Mtt) group is another acid-labile protecting group used for the histidine side chain. peptide.com While it offers an alternative to the Trt group, its effectiveness in preventing racemization is comparable to Trt and can be influenced by the specific coupling conditions employed. researchgate.net
Recent advancements have explored the possibility of incorporating histidine without any side-chain protection. This "minimal-protection" strategy aims to improve the atom economy and reduce impurities generated during the final cleavage step. rsc.org However, this approach is not without its challenges. The unprotected imidazole side chain can act as a nucleophile, potentially leading to side reactions. nih.gov Successful incorporation of unprotected Fmoc-His-OH often requires specific coupling reagents like PyBOP to achieve high efficiency and minimize side reactions. rsc.org While promising, this strategy can still result in a notable level of racemization, with some studies reporting around 2.5% of the D-isomer. rsc.org
Interactive Data Table: Comparison of Histidine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages | Typical Racemization Levels |
| Trityl (Trt) | Widely used, commercially available. peptide.com | Prone to significant racemization, especially with pre-activation and at higher temperatures. amazonaws.comnih.gov | 1.8% to over 16% depending on conditions. amazonaws.comnih.gov |
| 4-methoxybenzyloxymethyl (MBom) | Excellent suppression of racemization. nih.govresearchgate.net | Potential for side reactions from cleavage byproducts. researchgate.net | As low as 0.3% with pre-activation. nih.gov |
| tert-butoxycarbonyl (Boc) | High resistance to racemization, good solubility. amazonaws.com | Can be more expensive than Trt derivatives. | 0.18% at 50°C, 0.81% at 90°C. amazonaws.com |
| 4-methyltrityl (Mtt) | Orthogonal to other protecting groups. peptide.com | Can exhibit poor coupling efficiency in some cases. rsc.org | Variable, can be comparable to Trt. |
| None (Unprotected) | Improved atom economy, fewer cleavage-related impurities. rsc.org | Potential for side reactions due to nucleophilic imidazole, can still lead to racemization. rsc.orgnih.gov | Approximately 2.5%. rsc.org |
Beyond the choice of protecting group, the selection of coupling reagents and the optimization of reaction conditions are critical for minimizing histidine racemization. nih.govresearchgate.net The conditions of carboxylate pre-activation are particularly crucial; intensive pre-activation can significantly increase the rate of this side reaction. acs.orgscite.ai
Several studies have investigated the impact of different coupling reagents on the extent of racemization. Carbodiimide-based reagents like diisopropylcarbodiimide (DIC) when used with additives such as Oxyma have been shown to be effective in suppressing racemization. nih.gov For instance, the use of DIC/Oxyma resulted in a relatively low level of D-product (1.8%) formation with Fmoc-L-His(Trt)-OH. nih.gov In contrast, uronium/aminium-based reagents like HATU, particularly in the presence of a base like N-methylmorpholine (NMM), can lead to higher levels of racemization. nih.gov
Temperature also plays a significant role. Lowering the coupling temperature can effectively limit racemization. researchgate.netnih.gov For example, reducing the temperature from 80°C to 50°C has been shown to decrease the racemization of histidine during microwave-assisted SPPS. researchgate.netnih.gov Additionally, the choice of base is important, with hindered amines like collidine being reported to minimize the formation of D-isomers. nih.gov
Interactive Data Table: Effect of Coupling Reagents on Fmoc-L-His(Trt)-OH Racemization
| Coupling Reagent/Additive | Base | D-Product Formation (%) | Reference |
| DIC/Oxyma | - | 1.8 | nih.gov |
| HATU/NMM | NMM | Higher than DIC/Oxyma | nih.gov |
| DEPBT/DIEA | DIEA | Minimized racemization | researchgate.net |
| COMU/DIPEA | DIPEA | Can lead to unsatisfactory results | researchgate.net |
Comparative Studies with Alternative Histidine Side-Chain Protecting Groups
Strategies for the Mitigation of Other Significant Side Reactions
During solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, the desired peptide chain elongation can be compromised by various side reactions. Beyond issues directly related to the histidine residue, other sequence-dependent side reactions can significantly impact the purity and yield of the final peptide product. Key among these are aspartimide formation, especially in Asp-Gly sequences, and the oxidation of sensitive amino acid residues, which can have indirect consequences on the synthesis.
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, occurring most frequently in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com This intramolecular cyclization happens when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid (Asp) residue. iris-biotech.deiris-biotech.de The resulting five-membered succinimide (B58015) ring is unstable and can subsequently be opened by nucleophiles. peptide.com In the context of Fmoc synthesis, the piperidine (B6355638) used for deprotection can attack the aspartimide ring, leading to the formation of piperidide adducts. peptide.com Furthermore, the aspartimide intermediate is prone to racemization, and its hydrolysis can yield a mixture of the desired α-aspartyl peptide along with the undesired β-aspartyl isomer, which is often difficult to separate chromatographically.
Several strategies have been developed to suppress this problematic side reaction:
Modification of Deprotection Conditions : The basicity of the Fmoc deprotection solution is a primary driver of aspartimide formation. Using a weaker base like piperazine (B1678402) instead of piperidine can reduce the incidence of this side reaction. biotage.com Another common approach is the addition of an acidic additive to the standard 20% piperidine in DMF solution. Additives such as 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or small amounts of organic acids like formic acid have been shown to effectively lower the basicity of the medium and thereby reduce aspartimide formation. peptide.comacs.org
Sterically Hindered Side-Chain Protecting Groups : Standard tert-butyl (tBu) protection of the Asp side chain offers limited defense against aspartimide formation. researchgate.net Employing bulkier ester protecting groups can sterically hinder the initial cyclization step. biotage.com Research has shown a correlation between the size of the protecting group and the reduction in side-product formation. iris-biotech.de
| Protecting Group | Relative Rate of Aspartimide Formation |
| OtBu (tert-butyl) | High |
| OMpe (3-methylpent-3-yl) | Reduced |
| OEpe | Lower |
| OBno | Significantly Reduced |
| CSY (Cyanosulfurylide) | Completely Suppressed |
This table provides a qualitative comparison of the effectiveness of different aspartic acid side-chain protecting groups in preventing aspartimide formation. The Cyanosulfurylide (CSY) group, which masks the carboxylic acid with a stable C-C bond, has been shown to completely prevent this side reaction. nih.gov
Backbone Protection : One of the most effective methods to completely prevent aspartimide formation is through backbone protection. researchgate.net This involves introducing a temporary protecting group on the amide nitrogen of the residue following the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. iris-biotech.de By converting the secondary amide to a tertiary amide, the nucleophilic attack required for cyclization is prevented. biotage.com For the particularly susceptible Asp-Gly sequence, the use of pre-formed dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly effective strategy. iris-biotech.deresearchgate.net
Certain amino acid residues are susceptible to oxidation during SPPS, which can occur during repeated synthesis cycles or the final cleavage from the resin. Methionine (Met), cysteine (Cys), and tryptophan (Trp) are particularly sensitive. peptide.com The thioether side chain of methionine can be readily oxidized to methionine sulfoxide (B87167). peptide.com While this can sometimes be reversed post-synthesis, it complicates purification and analysis. iris-biotech.de
The oxidation of these residues can have indirect consequences for syntheses involving histidine. Oxidative conditions can potentially affect the imidazole ring of histidine, although it is generally less susceptible than Met or Cys. More significantly, the byproducts of oxidation or the scavengers used to prevent it can potentially interact with other residues. For instance, oxidation of histidine to 2-oxo-histidine has been shown to alter the charge state and fragmentation patterns of peptides in mass spectrometry, which can complicate characterization. nih.govnih.gov This occurs because the oxidation lowers the proton affinity and nucleophilicity of the imidazole side chain. nih.govnih.gov
Strategies to prevent oxidation include:
Use of Scavengers : During the final trifluoroacetic acid (TFA) cleavage step, reactive carbocations are generated from the removal of protecting groups. wpmucdn.com These can modify sensitive residues. Scavengers are added to the cleavage cocktail to trap these reactive species. Common scavengers include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole. wpmucdn.comthermofisher.com
Careful Reagent Handling : Ensuring the use of high-purity solvents and reagents and minimizing exposure to air can reduce the risk of oxidation throughout the synthesis.
Alternative Protecting Groups : For tryptophan, using a Boc protecting group on the indole (B1671886) nitrogen [Fmoc-Trp(Boc)-OH] can help prevent side reactions, including oxidation and modification by stray cations during cleavage. peptide.com
Strategies for Enhancing Overall Purity and Yield in Fmoc-His(Trt)-Gly-OH Mediated Syntheses
Achieving high purity and yield in the synthesis of peptides containing the this compound dipeptide requires careful optimization of several parameters, from the coupling reaction to the final cleavage and workup. The unique properties of both histidine and the dipeptide unit itself present specific challenges.
Optimized Coupling Conditions : The imidazole side chain of histidine can interfere with the coupling reaction, potentially causing racemization, especially during prolonged activation times. nih.gov The use of efficient and low-racemization coupling reagents is crucial. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP®) are often employed. sigmaaldrich.com The choice of base is also critical; a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard. For histidine residues, minimizing the pre-activation time before adding the reagent to the resin is a key strategy to reduce the risk of epimerization. nih.gov
| Coupling Reagent | Base | Key Considerations |
| HATU | DIPEA | Highly efficient, rapid coupling. |
| HBTU | DIPEA | Common and effective, but can be slightly slower than HATU. |
| PyBOP® | DIPEA | Phosphonium (B103445) salt-based, good for reducing racemization. |
| DEPBT | DIPEA | Reported to be effective in minimizing racemization for histidine. researchgate.net |
Aggregation Prevention : Peptide chains, particularly those with hydrophobic residues, can aggregate on the resin support, leading to incomplete reactions and low yields. This phenomenon, known as the synthesis of "difficult sequences," can hinder both the deprotection and coupling steps. luxembourg-bio.comnih.gov The His-Gly sequence can be part of such difficult regions. Strategies to overcome aggregation include:
Using specialized resins, such as those grafted with polyethylene (B3416737) glycol (PEG), which can improve solvation of the growing peptide chain. springernature.com
Incorporating "structure-disrupting" elements like pseudoproline dipeptides at strategic points in the sequence. sigmaaldrich.com
Performing couplings at elevated temperatures (e.g., using a microwave synthesizer) to disrupt secondary structures.
Using chaotropic salts or special solvent mixtures to improve solvation. sigmaaldrich.comdu.ac.in
Cleavage and Deprotection : The final step of releasing the peptide from the resin and removing all side-chain protecting groups is critical for the final purity. The trityl (Trt) group on histidine is acid-labile and is removed during the final TFA cleavage. thermofisher.com An optimized cleavage cocktail is essential. It typically contains TFA along with a cocktail of scavengers to capture the released trityl cations and other reactive species, thereby preventing re-attachment to sensitive residues like tryptophan or tyrosine. wpmucdn.comthermofisher.com A common and effective cocktail for peptides containing Trt-protected histidine is "Reagent B" (TFA/phenol/water/TIS). peptide.com The presence of the Trt cation is often visible as a bright yellow color during cleavage. thermofisher.com
Development of Robust and Reproducible Synthetic Protocols
The development of a robust and reproducible protocol for peptides containing this compound is paramount for both research and potential large-scale production. A robust protocol ensures that the synthesis yields a product of consistent quality and purity across different batches and scales.
Key elements of a robust protocol include:
Standardized Reagent Preparation and Quality Control : The purity of the Fmoc-amino acids, including the dipeptide, is critical. Impurities such as free amino acids or acetic acid can lead to deletion or capped sequences, respectively. nih.gov All solvents and reagents should be of high purity and handled under conditions that prevent degradation (e.g., moisture or oxidation).
Systematic Optimization of Reaction Parameters : This involves defining and controlling critical parameters such as reaction times, temperatures, reagent equivalents, and washing procedures. For instance, standardizing the Fmoc deprotection time (e.g., 2 x 10 minutes) and ensuring thorough washing between steps is fundamental. du.ac.in For the coupling of this compound and subsequent amino acids, defining the optimal number of equivalents of the amino acid, coupling reagent, and base, as well as the reaction time, is essential for maximizing yield while minimizing side reactions.
In-Process Monitoring : Implementing in-process controls, such as the Kaiser test (ninhydrin test), allows for the qualitative monitoring of the completion of coupling reactions. du.ac.in A negative Kaiser test indicates the absence of free primary amines, suggesting the coupling is complete. This allows for adjustments, such as recoupling, if a reaction is sluggish.
Detailed Purification and Analytical Protocols : A reproducible protocol must include a well-defined method for purification, typically reverse-phase high-performance liquid chromatography (RP-HPLC). This includes specifying the column, solvent system, gradient, and detection wavelength. Furthermore, a comprehensive set of analytical methods, such as HPLC for purity and mass spectrometry for identity confirmation, is required to characterize the final product consistently.
By systematically addressing potential side reactions like aspartimide formation and oxidation, optimizing coupling and cleavage conditions, and establishing standardized, monitored procedures, robust and reproducible synthetic protocols for peptides containing the this compound dipeptide can be successfully developed.
Analytical and Characterization Techniques for Fmoc His Trt Gly Oh and Resulting Peptides
Advanced Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure, weight, and functional groups present in the Fmoc-His(Trt)-Gly-OH dipeptide and the subsequent larger peptides.
Mass spectrometry is an indispensable tool for the verification of peptide and peptide building blocks. It provides a precise determination of the molecular weight, which serves as a primary confirmation of the compound's identity.
Research Findings: For this compound, the expected monoisotopic mass is approximately 676.76 g/mol . Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS are routinely used. ESI-MS is often coupled with liquid chromatography (LC-MS) to provide mass data for components as they are separated. scienceopen.com
MALDI-ToF MS is particularly well-suited for the analysis of protected peptide fragments. nih.gov However, care must be taken in the choice of matrix, as acidic matrices like 2,5-dihydroxybenzoic acid can cause the partial cleavage of acid-labile side-chain protecting groups such as Trityl (Trt). nih.gov The use of neutral matrices is recommended to avoid unintended deprotection during analysis. nih.gov This technique is critical after each coupling step in solid-phase peptide synthesis (SPPS) and for the final verification of the purified peptide. uci.eduthermofisher.com
| Technique | Application for this compound | Expected Result |
| ESI-MS | Molecular weight confirmation | [M+H]⁺ ion at m/z ≈ 677.8 |
| MALDI-ToF MS | Identity verification of the building block and resulting peptides | [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight |
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement and chemical environment within a molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional experiments are used for the complete structural elucidation of this compound.
Research Findings: The ¹H NMR spectrum of this compound would exhibit characteristic signals for each of its constituent parts. The aromatic protons of the Fmoc group typically appear in the range of δ 7.3-7.8 ppm. scienceopen.com The numerous protons of the Trityl group would also resonate in the aromatic region, often overlapping with the Fmoc signals. The protons of the histidine and glycine (B1666218) backbone and side chains would appear in more upfield regions. The ¹³C NMR spectrum complements this data by showing distinct signals for the carbonyl carbons of the peptide bond and the Fmoc urethane (B1682113), as well as the aliphatic and aromatic carbons throughout the molecule. scienceopen.com
| Structural Moiety | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Fmoc Group | 7.3 - 7.8 (aromatic CH), 4.2 - 4.5 (CH, CH₂) | 120 - 145 (aromatic C), 67 (CH₂), 47 (CH) |
| Trityl Group | 7.1 - 7.5 (aromatic CH) | 127 - 144 (aromatic C), 75 (quaternary C) |
| Histidine | 7.0 - 7.5 (imidazole CH), 4.5-4.8 (α-CH), 2.9-3.2 (β-CH₂) | 117 - 136 (imidazole C), 54 (α-C), 29 (β-C) |
| Glycine | 3.8 - 4.1 (α-CH₂) | 42 (α-C) |
| Carbonyls | N/A | 170 - 175 (C=O) |
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and derived peptides, FT-IR confirms the presence of key chemical bonds and can offer insights into the secondary structure of larger peptides. lew.ro
Research Findings: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the amide and urethane groups appears around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative: the urethane carbonyl of the Fmoc group absorbs around 1720 cm⁻¹, while the amide I band (primarily C=O stretch) of the peptide bond is found near 1650 cm⁻¹. The amide II band (N-H bend and C-N stretch) appears around 1530 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the Fmoc, Trt, and His groups are also readily identifiable. lew.roresearchgate.net In larger peptides, the precise position of the amide I band can indicate the presence of secondary structures like α-helices or β-sheets. lew.ro
Circular Dichroism (CD) spectroscopy is the primary technique for investigating the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org While the dipeptide this compound is too small to form a stable secondary structure, CD is essential for characterizing the conformation of larger peptides synthesized using this building block. lew.roresearchgate.net
Research Findings: The CD spectrum of a peptide is analyzed in the far-UV region (typically 190-250 nm). nih.gov Different secondary structures give rise to characteristic spectra:
α-Helices: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm. americanpeptidesociety.org
β-Sheets: A negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org
UV-Vis spectrophotometry is a versatile technique used for both quantification and purity assessment, primarily by exploiting the strong UV absorbance of the Fmoc protecting group.
Research Findings: The Fmoc group has a significant chromophore that absorbs strongly in the UV region, with maxima around 265 nm and 301 nm. This property is fundamental to a key quantification method in SPPS. After the Fmoc group is cleaved from the N-terminus of the resin-bound peptide using a base like piperidine (B6355638), the resulting dibenzofulvene-piperidine adduct is released into the solution. The concentration of this adduct, and therefore the amount of peptide on the resin, can be accurately determined by measuring its absorbance at approximately 301 nm. bris.ac.uk Furthermore, UV-Vis detectors are standard in HPLC systems, where they monitor the elution of the peptide and any impurities, allowing for purity assessment based on the relative area of the peaks detected at a specific wavelength (commonly 214 nm for the peptide backbone and 280 nm for aromatic side chains). nih.govrsc.org
High-Resolution Chromatographic Methods for Purity Assessment and Isolation
High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the gold standard for determining the purity of this compound and for the analysis and purification of the final synthetic peptides. nih.govajpamc.com
Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov In this technique, the analyte is separated based on its hydrophobicity.
Stationary Phase: Typically a C18-modified silica (B1680970) column. rsc.org
Mobile Phase: A gradient of an aqueous solvent (Solvent A, e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (Solvent B, e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is used. nih.govrsc.org The trifluoroacetic acid acts as an ion-pairing agent to improve peak shape.
Detection: A UV detector is used to monitor the column eluent, typically at 214 nm. rsc.org
High-Performance Liquid Chromatography (HPLC, UPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable tools for determining the purity of this compound and subsequent peptides. These techniques separate components based on their differential interactions with a stationary phase and a mobile phase, allowing for the precise quantification of the target compound and the detection of any impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. A nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. rsc.orgnih.govnsf.gov
For the analysis of peptides, detection is commonly performed using UV absorbance at wavelengths of 214 nm and 220 nm, where the peptide bond absorbs. rsc.orgtec5usa.com The purity is determined by integrating the peak areas of all detected signals. nih.gov If the purity of a synthesized peptide falls below 90%, repurification by preparative HPLC is often recommended. nih.gov
Key Parameters for HPLC/UPLC Analysis:
Column: C18 columns are standard for peptide analysis. rsc.orgnih.gov
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is frequently employed. rsc.orgnih.gov
Detection: UV detection at 214 nm is optimal for monitoring the peptide backbone. rsc.org
Purity Assessment: The relative purity is calculated from the integrated peak areas. nih.gov
Table 1: Example HPLC/UPLC Conditions for Peptide Purity Analysis
| Parameter | Condition | Source |
| Instrument | Agilent 1290 Infinity II Series | rsc.org |
| Column | Agilent Zorbax 300SB-C18 (2.1 mm × 150 mm, 5.0 µm) | rsc.org |
| Solvent A | 5% Acetonitrile in 95% Water with 0.1% TFA | rsc.org |
| Solvent B | 95% Acetonitrile in 5% Water with 0.1% TFA | rsc.org |
| Gradient | 0–100% Solvent B over 20 minutes | rsc.org |
| Flow Rate | 0.8 mL/min | rsc.org |
| Detection | UV at 214 nm | rsc.org |
Impurities in the starting Fmoc-amino acids can significantly impact the purity of the final peptide. ajpamc.com Therefore, assessing the purity of Fmoc-His(Trt)-OH before synthesis is a critical step.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the coupling and deprotection steps in peptide synthesis. rsc.org It provides a qualitative assessment of the presence of starting materials, intermediates, and products.
In the context of this compound synthesis, TLC can be used to check for the complete consumption of the starting Fmoc-amino acid and the formation of the dipeptide. A variety of solvent systems can be employed to achieve the necessary separation on silica gel plates. Visualization is typically achieved using UV light, which reveals the Fmoc-containing compounds, or by staining with reagents like ninhydrin (B49086) to detect free amines. rsc.org
Common TLC Practices in Peptide Synthesis:
Stationary Phase: Silica gel 60 F254 plates are commonly used. rsc.org
Mobile Phase: A mixture of chloroform, methanol, and acetic acid is a representative solvent system. bris.ac.uk
Visualization: UV light and various chemical stains (e.g., ninhydrin, potassium permanganate) are used for detection. rsc.org
Table 2: Representative TLC Solvent Systems for Fmoc-Amino Acids and Peptides
| Solvent System Code | Solvents | Composition by Volume | Source |
| 011A | Chloroform : Methanol : Acetic Acid | 90 : 8 : 2 | |
| 011B | Chloroform : Methanol : Acetic Acid | 85 : 10 : 5 | |
| 009A | Chloroform : Methanol | 4 : 1 | |
| 0003 | Toluene : Dioxane : Acetic Acid | 95 : 25 : 4 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity Determination
The stereochemical integrity of the amino acid residues is paramount for the biological activity of a peptide. Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral stationary phase is a powerful technique for determining the enantiomeric purity of amino acids. researchgate.net Histidine, in its activated form, is particularly susceptible to racemization during peptide synthesis. bris.ac.ukpeptide.com
To analyze the enantiomeric purity of the histidine residue in this compound, the dipeptide would first need to be hydrolyzed to its constituent amino acids. The amino acids are then derivatized to make them volatile for GC analysis. sigmaaldrich.com This derivatization typically involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The derivatized amino acids are then separated on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative. sigmaaldrich.comgcms.cz
Steps for Chiral GC-MS Analysis:
Hydrolysis: The peptide is broken down into its individual amino acids.
Derivatization: The amino acids are chemically modified to increase their volatility. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and methanolic HCl. sigmaaldrich.com
Separation: The derivatized enantiomers are separated on a chiral GC column.
Detection: Mass spectrometry is used to identify and quantify the separated enantiomers.
Table 3: Chiral GC-MS in Amino Acid Analysis
| Technique | Application | Key Features | Source |
| Chiral GC-MS | Determination of enantiomeric purity of amino acids. | Requires derivatization to increase volatility. Chiral stationary phases (e.g., Chirasil-L-Val) are used for separation. | researchgate.netnih.gov |
Quantitative Analytical Methodologies (e.g., Acidimetric Assays, UV Absorbance)
Quantitative analysis of this compound is essential for accurate dosing in subsequent peptide synthesis steps. UV absorbance and acidimetric assays are two common methods for this purpose.
UV Absorbance Spectroscopy
The Fmoc group exhibits a strong UV absorbance, which can be used for quantification. tec5usa.com A common method involves cleaving the Fmoc group with a base, such as a 20% solution of piperidine in dimethylformamide (DMF). nih.govmostwiedzy.pl This cleavage releases a dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm. nih.govmostwiedzy.pl By measuring the absorbance of this solution and applying the Beer-Lambert law with a known molar absorption coefficient, the amount of the Fmoc-protected compound can be accurately determined. nih.gov
The molar absorption coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 to 8021 L·mol⁻¹·cm⁻¹. nih.govmostwiedzy.pl
Acidimetric Assays
While less common for Fmoc-protected dipeptides themselves, acidimetric titrations can be used to quantify the free carboxylic acid group. This involves dissolving the compound in a suitable solvent and titrating with a standardized base. However, for Fmoc-protected amino acids loaded onto a resin, a common quantification method involves cleaving the Fmoc group and then quantifying the released dibenzofulvene-piperidine adduct via UV spectroscopy. nih.gov
Table 4: Quantitative Analysis by UV Absorbance
| Method | Principle | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Source |
| UV Absorbance of Dibenzofulvene-Piperidine Adduct | Quantification based on the absorbance of the Fmoc cleavage product. | ~301 nm | 8021 L·mol⁻¹·cm⁻¹ | nih.gov |
Computational and Theoretical Approaches in the Context of Fmoc His Trt Gly Oh
Molecular Modeling and Simulation for Peptide Conformation and Dynamics
Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and dynamic behavior of Fmoc-His(Trt)-Gly-OH. The flexibility of the peptide backbone, the bulky Fmoc and Trityl protecting groups, and the rotatable bonds of the amino acid side chains give rise to a multitude of possible three-dimensional structures.
The choice of force field is a critical parameter in these simulations, as it dictates the potential energy landscape of the molecule. Force fields like AMBER, CHARMM, and OPLS are commonly employed for peptide simulations and are parameterized to accurately reproduce experimental data. For a molecule like this compound, which contains non-standard residues (the protected histidine), specific parameterization may be necessary to ensure the accuracy of the simulations.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Typical Range of Interest |
| φ (His) | Dihedral angle around the N-Cα bond of Histidine | -180° to +180° |
| ψ (His) | Dihedral angle around the Cα-C bond of Histidine | -180° to +180° |
| ω (peptide bond) | Dihedral angle around the peptide bond (C-N) | ~180° (trans) or ~0° (cis) |
| χ1 (His) | Dihedral angle around the Cα-Cβ bond of the Histidine side chain | Multiple stable rotamers |
| χ2 (His) | Dihedral angle around the Cβ-Cγ bond of the Histidine side chain | Multiple stable rotamers |
This table is interactive. Click on the headers to sort.
Computational Prediction of Peptide Properties and Reactivity
Computational methods are also employed to predict a range of physicochemical properties and the reactivity of this compound. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can provide highly accurate information about the electronic structure of the molecule. acs.org
These calculations can be used to predict properties such as:
Molecular Geometry: QM optimization can determine the lowest energy conformation of the dipeptide in the gas phase or in solution (using implicit solvent models).
Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential can be calculated. These properties are crucial for understanding the molecule's reactivity, as they indicate the likely sites for nucleophilic or electrophilic attack.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can be compared with experimental data to validate the computed structures.
Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict properties based on the molecular structure. nih.gov While often applied to larger datasets, the principles can be used to estimate properties like solubility, lipophilicity (logP), and pKa values for this compound by comparing it to structurally similar compounds with known properties. The pKa of the histidine side chain, for instance, is a critical parameter influencing its reactivity and potential for side reactions, and computational methods can predict how the protecting groups and the adjacent glycine (B1666218) residue affect this value.
Table 2: Computationally Predictable Properties of this compound
| Property | Computational Method | Relevance |
| Optimized 3D Structure | DFT, Molecular Mechanics | Understanding steric hindrance and conformational preferences. |
| HOMO/LUMO Energies | DFT | Predicting sites of electrophilic and nucleophilic attack. |
| Electrostatic Potential | DFT | Identifying charge distribution and regions prone to interaction. |
| pKa of Imidazole (B134444) Ring | DFT with Solvation Models | Assessing the likelihood of side reactions involving the histidine side chain. |
| Dipole Moment | DFT | Understanding intermolecular interactions and solubility. |
This table is interactive. Click on the headers to sort.
Theoretical Mechanistic Studies of Racemization and Side Reactions
One of the most significant challenges in peptide synthesis involving histidine is the propensity for racemization at the α-carbon. acs.org Fmoc-His(Trt)-OH is known to be susceptible to this side reaction during the activation step of peptide coupling. acs.org Theoretical mechanistic studies, primarily using quantum chemical calculations, are invaluable for elucidating the pathways of racemization and other side reactions.
The generally accepted mechanism for histidine racemization involves the formation of an oxazolone (B7731731) intermediate. Computational chemistry can be used to model this entire reaction pathway:
Reactant State: The initial state of the activated Fmoc-His(Trt)-OH (e.g., as an active ester or an acyl-uronium derivative).
Transition States: The high-energy structures that connect the reactant to the intermediate and the intermediate to the product. The energy of the transition state determines the rate of the reaction.
Intermediate: The planar and achiral oxazolone intermediate. Its stability and the ease of its formation are key factors in the extent of racemization.
Product State: The regenerated, but now potentially racemized, activated amino acid.
By calculating the energies of these states, a detailed reaction energy profile can be constructed. This profile can reveal the activation energy for racemization and how it compares to the activation energy for the desired peptide bond formation. Such studies can also investigate the influence of the trityl protecting group on the imidazole nitrogen, the coupling reagents used, and the solvent on the rate of racemization. It is understood that protecting the π-nitrogen of the imidazole ring can reduce racemization, and theoretical studies can quantify the electronic effects of different protecting groups that lead to this suppression. peptide.comacs.org
Furthermore, computational models can explore other potential side reactions, such as the formation of piperidinyl-alanine adducts during Fmoc deprotection or aspartimide formation if an aspartic acid residue were present nearby. By understanding the mechanisms and energetics of these undesired pathways, strategies can be devised to minimize their occurrence, leading to higher purity and yield of the final peptide.
Advanced and Emerging Methodologies in Fmoc Solid Phase Peptide Synthesis Relevant to Fmoc His Trt Gly Oh
Continuous Flow Chemistry Techniques for Peptide Synthesis
Continuous flow chemistry represents a significant advancement in solid-phase peptide synthesis (SPPS), offering enhanced control over reaction parameters and the potential for automation. This methodology is particularly relevant to the synthesis of dipeptides like Fmoc-His(Trt)-Gly-OH, where precise control can minimize side reactions and improve purity.
In flow-based systems, reagents are continuously passed through a column containing the solid support. This approach allows for efficient mixing and heat transfer, leading to faster reaction times. A key advantage is the ability to integrate real-time monitoring, such as UV-vis spectroscopy, to track the progress of Fmoc deprotection. euroapi.comamidetech.comvapourtec.com This data provides immediate feedback on the efficiency of each coupling and deprotection cycle. euroapi.comamidetech.comvapourtec.com
Research has demonstrated the successful application of flow chemistry for the synthesis of various peptides. For instance, a total flow synthesis protocol has been utilized for loading Fmoc-His(Trt)-OH onto a resin, a critical first step in synthesizing peptides containing this moiety. rsc.org Automated fast-flow peptide synthesizers (AFPS) have been developed that can significantly reduce the time required for amide bond formation compared to traditional batch methods. researchgate.netmit.edu These systems have been used for the synthesis of challenging sequences, demonstrating the robustness of the technology. vapourtec.com The ability to operate at elevated temperatures and pressures in a continuous flow setup can lead to nearly complete coupling reactions with a reduced excess of amino acids, which is both cost-effective and beneficial for downstream purification. google.com
The development of automated flow reactor synthesizers has been a focus since the 1980s, aiming to accelerate peptide synthesis using Fmoc protection. springernature.com Modern systems offer sophisticated control over flow rates, temperature, and reagent delivery, making the synthesis of complex peptides more routine and reproducible. researchgate.netthieme-connect.de
Table 1: Parameters in Continuous Flow Synthesis of a Peptide Fragment
| Parameter | Value | Reference |
| Amino Acid Solution | Fmoc-AA-OH (4 eq), DIPEA (8 eq) in DCM | rsc.org |
| Flow Rate (Loading) | 1 mL/min | rsc.org |
| Temperature (Loading) | 40 °C | rsc.org |
| Deprotection Solution | 50% Piperidine (B6355638) in DMF | rsc.org |
| Flow Rate (Deprotection) | 10 mL/min | rsc.org |
| Temperature (Deprotection) | 60 °C | rsc.org |
| Coupling Solution | Amino acid (0.3 mmol), HATU (0.3 mmol), DMF (1 mL), DIPEA (0.6 mmol) | rsc.org |
Microwave-Assisted Peptide Synthesis for Enhanced Reaction Kinetics
Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS by significantly enhancing reaction kinetics. nih.gov This is particularly beneficial for sterically hindered couplings, such as those involving the bulky trityl (Trt) protecting group on the histidine residue of this compound.
The application of microwave energy can dramatically reduce the time required for both coupling and deprotection steps. nih.gov For instance, coupling reactions that might take hours at room temperature can often be completed in minutes with microwave heating. nih.gov This acceleration is due to the efficient and uniform heating of the reaction mixture, which overcomes the activation energy barrier for the reaction more effectively.
Several studies have highlighted the advantages of MAPS for the synthesis of "difficult sequences," including those prone to aggregation. mdpi.comresearchgate.net While the synthesis of long chimeric peptides can present challenges even with microwave assistance, the technology generally leads to shorter reaction times, higher crude product yields, and better recovery percentages after purification compared to standard protocols. mdpi.com
The use of microwave energy must be carefully optimized to prevent side reactions, such as racemization, particularly for sensitive amino acids like histidine. nih.govnih.gov Research has shown that with optimized methods, racemization can be controlled even at elevated temperatures. nih.govresearchgate.net For example, the coupling of Fmoc-L-His(Trt)-OH at high temperatures in a high-throughput fast-stirring peptide synthesizer (HTFSPS) showed minimal epimerization. semanticscholar.org The use of specific coupling reagents and conditions can further minimize this risk. researchgate.net
Automated microwave peptide synthesizers are now widely available and are used for the routine synthesis of a variety of peptides, including those containing modified amino acids. nih.govfrontiersin.org These instruments allow for precise control over temperature and power, ensuring reproducible and high-quality synthesis. acs.orgrsc.org
Table 2: Comparison of Standard and Microwave-Assisted SPPS for a Difficult Peptide
| Parameter | Standard SPPS | Microwave-Assisted SPPS | Reference |
| Total Synthesis Time | ~4 times longer | 1x | mdpi.com |
| Crude Product Yield | 9.98% | 13.06% | mdpi.com |
| Final Product Recovery | Lower | Higher | mdpi.com |
| Coupling Time | Hours | 5 minutes | nih.gov |
| Deprotection Time | >15 minutes | 3 minutes | nih.gov |
Automation and Robotics in High-Throughput Peptide Synthesis
Automation and robotics have revolutionized high-throughput peptide synthesis, enabling the parallel synthesis of large numbers of peptides for applications such as drug screening and epitope mapping. springernature.com The synthesis of peptides incorporating this compound can be readily integrated into these automated workflows.
The principle of automated SPPS is based on the iterative nature of the process, where cycles of deprotection, washing, and coupling are performed by a robotic system. scielo.br This not only increases throughput but also enhances reproducibility by minimizing human error. Early automated synthesizers were developed to be computer-controlled, and modern instruments offer a high degree of sophistication and flexibility. springernature.com
Fully automated simultaneous multiple peptide synthesis systems allow for the creation of peptide libraries in a microscale format. springernature.com These systems are crucial for screening large numbers of peptide candidates in biological assays. The use of Fmoc chemistry is particularly well-suited for automation due to the mild deprotection conditions and the ability to monitor reaction completion via UV absorbance of the cleaved Fmoc group. nih.gov
Automated fast-flow peptide synthesizers (AFPS) represent a significant advancement, combining the benefits of flow chemistry with full automation. mit.edu These systems can dramatically reduce synthesis times, with each coupling cycle taking less than three minutes. mit.edu This technology has been instrumental in making longer and more complex peptides, including single-domain proteins, more accessible. mit.edu
The integration of machine learning and artificial intelligence with automated synthesis platforms is an emerging area with the potential to further optimize peptide synthesis. nih.gov By analyzing data from previous synthesis runs, these systems can predict optimal conditions for new sequences, leading to improved yields and purities. nih.govacs.org
Development and Application of Minimal-Protection SPPS Strategies
For the synthesis of peptides containing this compound, a minimal protection strategy might involve using side-chain unprotected amino acids for other residues in the sequence. Research has shown that amino acids like arginine and tyrosine can be successfully incorporated into a peptide chain without side-chain protection under specific coupling conditions. acs.org
The key challenge in MP-SPPS is to prevent side reactions at the unprotected functional groups. This often requires the use of specific coupling reagents and conditions that favor N-acylation over side-chain modification. For example, the combination of Oxyma Pure and a carbodiimide (B86325) has been shown to be effective for coupling side-chain free arginine and histidine in green solvents. rsc.org
A significant advantage of MP-SPPS is the simplified final cleavage and deprotection step. With fewer protecting groups to remove, milder cleavage cocktails can often be used, which can be beneficial for sensitive peptides. acs.orgdrivehq.com This can also lead to a reduction in the volume of hazardous reagents like trifluoroacetic acid (TFA) required. acs.orgdrivehq.com
While the trityl group on the histidine in this compound is necessary to prevent racemization and other side reactions, the principles of MP-SPPS can be applied to the rest of the peptide sequence, contributing to a more streamlined and sustainable synthesis. nih.govrsc.org Recent studies have focused on developing robust protocols that avoid orthogonal protecting groups for arginine and histidine, further advancing the goals of minimal protection. rsc.org
Implementation of Sustainable and Green Chemistry Principles in Peptide Synthesis Protocols
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. This involves the use of safer solvents and reagents, minimizing waste, and improving energy efficiency. These principles are highly relevant to the synthesis of peptides containing this compound.
A major focus of green SPPS is the replacement of traditional, hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally friendly alternatives. euroapi.comadvancedchemtech.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and binary mixtures like dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) have been investigated as greener replacements for DMF. euroapi.comacs.org The solubility of Fmoc-amino acids, including Fmoc-His(Trt)-OH, in these alternative solvents is a critical factor for their successful implementation. nih.govresearchgate.net
Another key aspect of green SPPS is the use of more sustainable coupling reagents. Reagents like Oxyma Pure are considered greener alternatives to traditional benzotriazole-based reagents due to their lower toxicity and safer handling profile. acs.orgpeptide.com The development of protocols that combine these greener reagents with sustainable solvents is an active area of research. rsc.orgunibo.it
Waste reduction is also a central tenet of green chemistry. Strategies such as "in situ" Fmoc removal, where the deprotection and coupling steps are combined, can significantly reduce the number of washing steps and, consequently, solvent consumption. peptide.comrsc.org Additionally, the recycling of resins, such as the 2-chlorotrityl resin, is being explored to further improve the sustainability of the process. acs.org
Table 3: Green Solvents and Their Application in SPPS
| Green Solvent/Mixture | Application/Comment | Reference |
| 2-Methyltetrahydrofuran (2-MeTHF) | Used for SPPS on polyethylene (B3416737) glycol-based supports. | acs.org |
| γ-Valerolactone | Replacement for DMF in SPPS. Fmoc-amino acids are soluble at >0.1 M. | acs.org |
| Dimethyl sulfoxide (DMSO) / Ethyl acetate (EtOAc) | Green solvent mixture used to replace DMF. | euroapi.com |
| Dipropyleneglycol Dimethylether (DMM) | Investigated as a green solvent, though Fmoc-His(Trt)-OH showed lower solubility. | nih.gov |
| Triethyl phosphate (B84403) (TEP) / Dimethylsulfoxide (DMSO) | Green solvent mixture for SPPS. | tandfonline.com |
Application of Machine Learning and Artificial Intelligence for Synthesis Optimization
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for optimizing peptide synthesis, including for sequences containing this compound. By analyzing large datasets from automated synthesizers, ML models can predict the outcomes of reactions and identify optimal synthesis parameters. nih.govacs.org
One of the key applications of ML in this context is the prediction of Fmoc deprotection efficiency. nih.govmit.eduamazonaws.com By analyzing the time-resolved UV-vis deprotection traces from thousands of reactions, deep learning models can be trained to predict the success of a deprotection step based on the peptide sequence and reaction conditions. nih.govacs.org This allows for the proactive identification of potentially difficult steps and the adjustment of the synthesis protocol to mitigate issues like aggregation. nih.gov
These predictive models can map structural representations of amino acids and peptide sequences to experimental parameters, enabling in silico optimization of the synthesis process. nih.govacs.org For example, an AI system could suggest modifications to the synthesis protocol, such as changing the coupling reagent or extending the reaction time, to improve the yield and purity of a target peptide.
The combination of AI with automated fast-flow peptide synthesis (AFPS) creates a powerful platform for real-time optimization. nih.govamazonaws.com The data collected during the synthesis can be fed back into the AI model, allowing it to continuously learn and improve its predictions. This creates a closed-loop system where the synthesis process becomes increasingly efficient over time.
While still a relatively new field, the application of ML and AI holds great promise for the future of peptide synthesis. It has the potential to significantly reduce the time and resources required for process development and to enable the synthesis of increasingly complex and challenging peptides.
Applications in Peptide Science Research Utilizing Fmoc His Trt Gly Oh As a Building Block
Synthesis of Custom Peptides for Fundamental Biochemical and Molecular Biology Investigations
The ability to synthesize custom peptides is fundamental to modern biochemical and molecular biology research. These peptides are crucial for investigating protein structure, function, and interactions. The His-Gly sequence is a common motif in various proteins and enzymes, where the histidine residue often plays a critical role in catalytic activity, metal-ion binding, or protein-protein interfaces.
Fmoc-His(Trt)-Gly-OH is utilized to incorporate this specific dipeptide sequence into synthetic peptides that can be used as:
Enzyme Substrates and Inhibitors: To probe the active sites of enzymes and study their kinetic mechanisms.
Probes for Protein-Protein Interactions: To identify or disrupt interactions between proteins, helping to elucidate cellular signaling pathways.
Antigens for Antibody Production: To generate specific antibodies that can detect and quantify proteins containing the His-Gly motif.
The use of this building block ensures the integrity of the chiral center of histidine, which is notoriously prone to racemization during activation in SPPS. bris.ac.ukamazonaws.compeptide.com The trityl (Trt) protecting group on the histidine side chain provides steric hindrance that helps to suppress this unwanted side reaction, ensuring the synthesis of a homogenous and biologically relevant peptide. amazonaws.com
| Research Application | Purpose of Custom Peptide | Role of this compound |
| Enzymology | Synthetic substrate for a protease | Incorporates the His-Gly cleavage site |
| Cell Biology | Competitive inhibitor of a protein interaction | Mimics the binding domain containing His-Gly |
| Immunology | Epitope for antibody generation | Presents the His-Gly motif as an antigenic determinant |
Facilitation of Peptide-Based Therapeutic Development through Efficient Synthesis
The field of peptide therapeutics is expanding rapidly, with peptides being developed for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases. The efficiency and fidelity of peptide synthesis are critical for moving a potential therapeutic from the laboratory to clinical trials.
This compound facilitates this process by:
Accelerating Synthesis: Incorporating two amino acids in a single coupling step reduces the number of cycles in the SPPS process, saving time and reagents.
Improving Purity: By minimizing the risk of racemization at the histidine residue, the synthesis yields a purer crude product, which simplifies the subsequent purification steps—a significant bottleneck in peptide manufacturing. amazonaws.com
Ensuring Batch-to-Batch Consistency: The use of well-defined building blocks like protected dipeptides contributes to a more reproducible and robust manufacturing process, which is a key regulatory requirement for therapeutic production.
The development of agonists for the Glucagon-like peptide-1 receptor (GLP-1R), for example, involves creating numerous analogs of the native peptide to improve its therapeutic properties. mdpi.com Structure-activity relationship studies in such projects often require the synthesis of dozens or hundreds of related peptides. Building blocks that streamline this synthesis are invaluable for accelerating drug discovery. nbinno.com
Advanced Bioconjugation Techniques Enabled by Controlled Peptide Synthesis
Bioconjugation is the process of chemically linking two biomolecules, such as a peptide and a protein, or a peptide and a drug molecule. These techniques are used to create advanced diagnostics, targeted therapeutics, and novel biomaterials. The success of bioconjugation relies on the ability to synthesize peptides with precisely placed functional groups for linkage.
While this compound does not directly contain a conjugatable group, its use in SPPS allows for the controlled assembly of a peptide chain around which other amino acids with reactive side chains (e.g., Lysine, Cysteine) can be specifically placed. The histidine residue itself can also be a site for specific metal-ion coordination, which can be exploited in certain bioconjugation strategies. The precise control over the peptide sequence afforded by SPPS using building blocks like this dipeptide is essential for creating well-defined bioconjugates.
Protein Engineering and Design via Synthetic Peptide Modules
Protein engineering aims to create new proteins with novel functions or enhanced stability. This can be achieved by assembling smaller, synthetic peptide fragments into a larger, functional protein domain. This approach, known as chemical ligation, requires the efficient synthesis of fully protected or semi-protected peptide segments.
This compound is a tool for creating these peptide modules. The His-Gly sequence can be important for the structural fold or function of the target protein. By using this dipeptide, researchers can ensure the correct and efficient synthesis of the required fragments. The compatibility of the Fmoc and Trt protecting groups with various SPPS resins and cleavage strategies allows for the flexible design of synthetic protocols tailored to the needs of protein engineering projects.
Creation of Peptides for Neuroscience Research, including Neuropeptide Studies
Neuropeptides are a diverse class of signaling molecules in the nervous system that regulate a wide array of physiological processes. Many neuropeptides, such as opiate peptides, contain specific, short amino acid sequences that are critical for their biological activity. nih.gov For instance, the common Tyr-Gly-Gly-Phe-Met/Leu sequence is a hallmark of endogenous opioids. nih.gov
Similarly, the His-Gly motif can be found in various neuropeptides and their analogs. The chemical synthesis of these peptides and their derivatives is essential for studying their function, metabolism, and interaction with receptors. This compound provides a direct and efficient route to incorporate the His-Gly unit into synthetic neuropeptides, facilitating research into their roles in neurotransmission, behavior, and neurological disorders.
Generation of Isotope-Labeled Peptides for Mechanistic and Structural Research
Stable isotope labeling of peptides is a powerful technique used in quantitative proteomics, metabolic studies, and structural biology (e.g., NMR spectroscopy). By replacing atoms such as ¹²C, ¹⁴N, or ¹H with their heavier stable isotopes (¹³C, ¹⁵N, or ²H), peptides can be used as internal standards for mass spectrometry or for structural elucidation. nih.gov
An isotopically labeled version of this compound can be synthesized by using labeled precursors, such as Fmoc-¹³C,¹⁵N-Gly-OH or a similarly labeled Fmoc-His(Trt)-OH. This labeled dipeptide can then be incorporated into a peptide sequence during SPPS. This approach is particularly useful for:
Quantitative Proteomics (AQUA): A labeled peptide serves as an ideal internal standard to precisely quantify the absolute amount of its endogenous, unlabeled counterpart in a complex biological sample.
NMR Spectroscopy: Isotope labeling helps in assigning signals and determining the three-dimensional structure of peptides and peptide-protein complexes in solution.
Mechanistic Studies: Labeled peptides can be used to trace metabolic pathways and study the dynamics of peptide processing in biological systems.
| Isotope | Labeled Precursor Example | Application |
| ¹³C, ¹⁵N | Fmoc-His(Trt)-OH + Fmoc-Gly-OH-¹³C₂,¹⁵N | Quantitative Mass Spectrometry |
| ²H (Deuterium) | Deuterated Fmoc-His(Trt)-OH | NMR Structural Studies |
| ¹³C | Fmoc-¹³C-Gly-OH nih.gov | Mechanistic and Stereochemical analysis |
Synthesis of Peptides for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and peptide science. They involve systematically modifying the structure of a peptide and assessing how these changes affect its biological activity. This process helps to identify the key amino acid residues and structural features responsible for function.
This compound is an essential reagent for SAR studies on peptides where the His-Gly motif is present. It allows researchers to:
Synthesize the Parent Peptide: Establish a baseline for biological activity.
Perform Substitutions: Easily replace the His-Gly unit with other dipeptides (e.g., Ala-Gly, Phe-Gly) to probe the importance of the histidine residue's size, charge, and aromaticity.
Conduct Alanine (B10760859) Scanning: Systematically replace residues with alanine to determine their contribution to peptide function. Studies on GLP-1 have shown that replacing residues like His¹ and Gly⁴ can lead to a drastic loss of potency, highlighting their importance. mdpi.com
The use of a dipeptide building block ensures that the His-Gly part of the sequence is incorporated consistently across a large series of analog peptides, making the resulting SAR data more reliable and easier to interpret.
Investigation of Peptide Conformational Changes and Metal-Binding Mechanisms
The incorporation of the His-Gly motif into peptides is of significant interest for studying metal-ion coordination and the resulting conformational adjustments of the peptide backbone. The imidazole (B134444) side chain of histidine is a primary site for metal binding, and its coordination properties are influenced by neighboring amino acid residues.
The L-histidylglycine (HisGly) sequence provides a well-defined coordination environment for various metal ions. rsc.orgrsc.org Studies on HisGly complexes with transition metals like cobalt(II), nickel(II), and zinc(II) have shown that the coordination often occurs in a "histidine-like" manner, where the metal ion binds to the imidazole and amino groups without the deprotonation of the peptide amide bond. rsc.orgrsc.org This mode of binding is crucial for maintaining specific structural arrangements.
The table below summarizes the coordination characteristics of the His-Gly motif with different metal ions, which is fundamental to the research enabled by this compound.
| Metal Ion | Coordination Behavior with His-Gly Motif | Key Findings |
| Cobalt(II) | "Histidine-like" coordination. rsc.orgrsc.org | The resulting complex is capable of reversibly binding molecular oxygen. rsc.orgrsc.org |
| Nickel(II) | "Histidine-like" coordination. rsc.orgrsc.org | Forms stable complexes without peptide amide deprotonation. rsc.orgrsc.org |
| Zinc(II) | "Histidine-like" coordination. rsc.orgrsc.org | The coordination is similar to that of free histidine. rsc.orgrsc.org |
Addressing the Synthesis of "Difficult" and Challenging Peptide Sequences
The synthesis of certain peptide sequences can be challenging due to issues such as poor solubility, aggregation of the growing peptide chain, and side reactions like racemization. Histidine is notoriously one of the most problematic amino acids in this regard. The activation of Fmoc-His(Trt)-OH for coupling can lead to a significant degree of racemization, resulting in the undesired D-isomer and complicating the purification of the final peptide.
Employing dipeptide building blocks is a well-established strategy to circumvent some of these synthetic hurdles. By coupling this compound instead of two individual amino acids, the risk of racemization associated with the histidine residue during its activation and coupling is confined to the synthesis of the dipeptide itself, which can be performed and purified under controlled conditions beforehand.
Furthermore, introducing amino acids in pairs can alter the coupling kinetics and the physical properties of the growing peptide chain, potentially disrupting the inter- or intra-chain aggregation that characterizes "difficult" sequences. For sequences containing repetitive glycine (B1666218) units, which can also pose synthetic challenges, the use of dipeptide units like Fmoc-Gly-Gly-OH has been shown to reduce the formation of deletion or addition byproducts. google.com Similarly, the use of this compound can streamline the introduction of the His-Gly pair, improving the efficiency and fidelity of the synthesis.
The trityl (Trt) protecting group on the histidine imidazole is acid-labile and effectively prevents side reactions during synthesis. peptide.com However, care must be taken during the final cleavage from the resin, as the released trityl cation can cause side reactions, which can be minimized by using appropriate scavengers. peptide.com
The properties of the protecting groups used in this compound are summarized below.
| Compound Component | Protecting Group | Purpose | Key Considerations |
| α-Amino Group | Fmoc | Temporary protection of the N-terminus. | Removed with a mild base (e.g., piperidine). |
| Histidine Side Chain | Trityl (Trt) | Prevents side reactions at the imidazole ring. | Acid-labile; requires scavengers during final cleavage. peptide.com |
Future Research Directions and Perspectives
Continued Innovation in Histidine Racemization Control and Prevention
The racemization of histidine during peptide synthesis remains a significant challenge. acs.orghighfine.com The imidazole (B134444) ring of histidine can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity. nih.gov The use of the trityl (Trt) protecting group on the imidazole nitrogen of Fmoc-His(Trt)-Gly-OH is a standard strategy to mitigate this side reaction. medchemexpress.com However, complete suppression of racemization, especially during prolonged or aggressive coupling conditions, is not always achieved. acs.org
Future research will likely focus on several key areas to further control and prevent histidine racemization:
Novel Protecting Groups: Development of new protecting groups for the imidazole side chain is a primary avenue of investigation. researchgate.net Groups that are more effective at electronically deactivating the imidazole ring or that provide greater steric hindrance around the α-carbon could offer superior protection against racemization. nih.govpeptide.com For instance, the 4-methoxybenzyloxymethyl (MBom) group has shown promise in reducing epimerization compared to the Trt group, particularly under microwave heating conditions. nih.gov
Optimized Coupling Reagents and Conditions: The choice of coupling reagent and reaction conditions plays a critical role. Research is ongoing to identify or develop coupling reagents that minimize the formation of the racemization-prone oxazolone (B7731731) intermediate. highfine.com Additionally, fine-tuning reaction parameters such as temperature, pre-activation time, and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) will continue to be crucial. highfine.comadvancedchemtech.com Studies have shown that lowering the coupling temperature during microwave-assisted peptide synthesis can limit the racemization of histidine. researchgate.netnih.gov
Design of Experiments (DOE): A more systematic approach, such as the use of Design of Experiments (DOE), can help in understanding the complex interplay between various factors that influence racemization. acs.org This statistical methodology allows for the efficient screening of critical process parameters and their optimization to find a balance between minimizing racemization and other side reactions, such as Nα-endcapping. acs.org
Discovery and Development of Novel Protecting Groups and Linkers for Enhanced Synthesis
The strategic use of protecting groups and linkers is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS). chemimpex.com Beyond the immediate challenge of histidine racemization, the development of new protective functionalities and resin linkers is essential for expanding the scope and efficiency of peptide synthesis.
Future innovations are expected in:
Orthogonal Protecting Group Strategies: The ability to selectively remove specific protecting groups while others remain intact is crucial for the synthesis of complex, branched, or cyclic peptides. Research into new orthogonal protecting group pairs will enable more intricate molecular architectures.
Acid-Labile Linkers: The development of highly acid-labile linkers for attachment of the first amino acid to the solid support allows for the release of the final peptide under milder acidic conditions. This minimizes potential side reactions and damage to sensitive amino acid residues. Resins like 2-chlorotrityl chloride resin are examples of such linkers. google.comsigmaaldrich.com
Novel Protecting Groups for Other Amino Acids: While histidine presents a unique challenge, other amino acids are also susceptible to side reactions. The development of improved side-chain protecting groups for residues like asparagine, glutamine, and cysteine is an active area of research. nih.govchemimpex.com For instance, the use of a trityl (Trt) group on asparagine can enhance stability and solubility during synthesis. chemimpex.com
Further Integration of Advanced Technologies for Scalable and High-Throughput Peptide Production
The demand for peptides in various fields, from pharmaceuticals to materials science, necessitates the development of more efficient and scalable production methods. mdpi.combachem.com The integration of advanced technologies is key to meeting this demand.
Key technological advancements include:
Automated Synthesis Platforms: Automation has significantly reduced synthesis times and improved reproducibility. marketsandmarkets.com Future systems will likely feature greater integration of real-time monitoring and feedback control to optimize each step of the synthesis process. mdpi.com
Flow Chemistry: Continuous flow-based peptide synthesis offers advantages in terms of heat transfer, reaction time, and scalability. nih.govacs.org This technology allows for the rapid synthesis of peptides with high purity. nih.gov Automated flow systems can be programmed for the synthesis of complex peptide architectures. nih.gov
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can dramatically accelerate coupling and deprotection steps in SPPS. researchgate.netmdpi.com While this technology is already in use, further research is needed to fully understand and control microwave-induced side reactions, such as racemization. researchgate.netnih.gov
High-Throughput Screening: Innovations in high-throughput screening methods are essential for the rapid discovery and optimization of new peptide-based drugs and materials. kbdna.com
Advancements in Sustainable and Environmentally Benign Peptide Synthesis Protocols
Traditional peptide synthesis methods often generate significant amounts of hazardous waste, primarily from the use of organic solvents and reagents. advancedchemtech.comrsc.org There is a growing emphasis on developing "green" and more sustainable synthetic protocols.
Future research in this area will focus on:
Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally friendly alternatives is a major goal. acs.orgrsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are being explored as potential replacements. acs.orgimperial.ac.uk
Alternative Reagents: The development of greener coupling and deprotection reagents is another key area. For example, replacing piperidine (B6355638) with 4-methylpiperidine (B120128) (4-MP) for Fmoc deprotection can lead to improved product purity and less hazardous waste. advancedchemtech.comtandfonline.com The use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in solution-phase synthesis is another example of a greener alternative. rsc.org
Chemo-Enzymatic Peptide Synthesis (CEPS): Combining chemical synthesis with enzymatic ligation offers a promising approach for the large-scale and sustainable production of longer peptides and proteins. bachem.comacs.org
Exploration of New Methodologies for the Construction of Complex Peptide Architectures and Foldamers
The function of a peptide is intrinsically linked to its three-dimensional structure. logos-verlag.de The ability to design and synthesize peptides with well-defined and stable conformations is crucial for developing new therapeutics and functional materials.
Future research will explore:
Macrocyclization Strategies: The cyclization of peptides can enhance their stability, receptor affinity, and selectivity. logos-verlag.de Developing new and efficient methods for on-resin and in-solution macrocyclization will continue to be a focus.
Branched and Dendrimeric Peptides: These complex architectures can present multiple copies of a peptide sequence, leading to enhanced biological activity. rice.edu Automated synthesis platforms are enabling the more efficient construction of these molecules. nih.gov
Foldamers: Foldamers are non-natural oligomers that mimic the secondary structures of proteins. The development of new building blocks and synthetic methods for creating foldamers with novel and predictable three-dimensional structures is a rapidly growing area of research.
Hybrid Manufacturing Solutions: Combining the strengths of both chemical and recombinant methods for peptide production is a promising future direction. kbdna.com This hybrid approach could be particularly useful for producing large and complex peptides with specific modifications. kbdna.com
Deepening Mechanistic Understanding of Undesired Side Reactions in SPPS
A thorough understanding of the mechanisms behind common side reactions in SPPS is essential for developing effective strategies to suppress them. peptide.com While significant progress has been made, there are still gaps in our knowledge.
Future research will aim to:
Elucidate Reaction Pathways: Detailed mechanistic studies, often employing computational modeling and advanced analytical techniques, will provide a clearer picture of how and why side reactions occur.
Identify Critical Intermediates: The identification and characterization of reactive intermediates, such as the oxazolone in the case of racemization, are crucial for designing inhibitors or alternative reaction pathways. nih.gov
Develop Predictive Models: By understanding the factors that contribute to side reactions, it may be possible to develop predictive models that can anticipate the likelihood of a particular side reaction occurring in a given peptide sequence. This would allow for the proactive implementation of preventative measures. A deeper understanding of the conflicting relationship between different side reactions, such as histidine racemization and peptide Nα endcapping, is also necessary. acs.org
Q & A
Q. What are the recommended protocols for dissolving Fmoc-His(Trt)-Gly-OH in laboratory settings?
this compound exhibits limited solubility in aqueous solutions. To prepare working concentrations, dissolve the compound in DMSO at 37°C with ultrasonic agitation (15–30 minutes), as demonstrated for structurally similar Fmoc-protected amino acids . For in vivo studies, formulate a stock solution in DMSO (e.g., 10 mM) and dilute with biocompatible solvents like PEG300 and Tween 80 to minimize cytotoxicity .
Q. How should this compound be stored to maintain stability during peptide synthesis?
Store the compound at –80°C for long-term stability (up to 6 months) or –20°C for short-term use (1 month). Ensure airtight containers to prevent moisture absorption, which can lead to premature deprotection or degradation . Pre-weighed aliquots are recommended to avoid repeated freeze-thaw cycles.
Q. What analytical methods are used to verify the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) and mass spectrometry (MS) are standard for assessing purity and confirming molecular identity. For enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed .
Advanced Research Questions
Q. How does temperature influence racemization during this compound coupling in automated peptide synthesis?
Racemization of histidine residues is temperature-dependent. Studies on Fmoc-His(Trt)-OH show that coupling at ≥70°C with activators like HATU increases isomerization by 15–20%, whereas temperatures ≤50°C reduce this to <5% . For this compound, coupling at 40–50°C with PyAOP as an activator is recommended to balance efficiency and stereochemical integrity .
Q. What experimental design (DoE) strategies mitigate simultaneous racemization and Nα-DIC-endcapping in solid-phase peptide synthesis (SPPS)?
A three-factor DoE approach (activator type, temperature, coupling time) can optimize conditions. For example, using Oxyma Pure with DIC at 25°C for 30 minutes reduces racemization to <2% and eliminates endcapping byproducts. Statistical modeling (e.g., partial least squares regression) is critical for identifying interactions between variables .
Q. How do solvent polarity and activation methods affect the coupling efficiency of this compound in challenging sequences?
Polar aprotic solvents like DMF or NMP enhance activation kinetics but may increase side reactions. For sterically hindered sequences, pre-activation with HOAt/HATU in DCM:DMF (1:1) improves coupling yields by 20–30% compared to in situ activation. Monitor reaction progress via Kaiser test or LC-MS .
Q. What are the implications of Trt-group stability under acidic cleavage conditions for this compound-containing peptides?
The trityl (Trt) group is labile under strong acids (e.g., TFA). For peptides requiring orthogonal deprotection, substitute Trt with more acid-stable protecting groups (e.g., Bom or Mtt) during synthesis. Post-cleavage, analyze by MALDI-TOF MS to confirm retention of the His(Trt) moiety .
Methodological Considerations
- Racemization Analysis : Use Marfey’s reagent to derivatize hydrolyzed peptides and quantify D/L-His ratios via HPLC .
- In Vivo Formulation : For animal studies, prepare a 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline solution to ensure solubility and biocompatibility .
- Quality Control : Batch-specific certificates of analysis (CoA) must include residual solvent levels (e.g., DMF < 500 ppm) and heavy metal contamination data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
